(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone
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Overview
Description
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone is a complex organic compound that features a thienopyridine core with amino and dimethyl substituents, as well as a dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the thienopyridine core, followed by the introduction of the amino and dimethyl groups. The final step involves the attachment of the dihydroxyphenyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group would yield quinones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone involves its interaction with specific molecular targets. The amino and dihydroxyphenyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The thienopyridine core can also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
Uniqueness
What sets (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone apart from similar compounds is the presence of the dihydroxyphenyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets or materials are required.
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(3,4-dihydroxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-7-5-8(2)18-16-12(7)13(17)15(22-16)14(21)9-3-4-10(19)11(20)6-9/h3-6,19-20H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTRSAALKAZDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC(=C(C=C3)O)O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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